3-Ethyl-4-(3-fluorophenyl)pyrrolidine
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Overview
Description
3-Ethyl-4-(3-fluorophenyl)pyrrolidine is a compound that belongs to the pyrrolidine class of chemicals. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(3-fluorophenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring . The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(3-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-Ethyl-4-(3-fluorophenyl)pyrrolidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)pyrrolidine: This compound is similar in structure but lacks the ethyl group, which may affect its chemical properties and biological activities.
Pyrrolidine-2,3-dione Derivatives: These compounds have a different substitution pattern on the pyrrolidine ring, leading to distinct chemical and biological properties.
Uniqueness
3-Ethyl-4-(3-fluorophenyl)pyrrolidine is unique due to the presence of both the ethyl and fluorophenyl groups, which confer specific chemical properties and potential applications. The combination of these groups enhances its versatility and makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C12H16FN |
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Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-ethyl-4-(3-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C12H16FN/c1-2-9-7-14-8-12(9)10-4-3-5-11(13)6-10/h3-6,9,12,14H,2,7-8H2,1H3 |
InChI Key |
GGGPGIVUVYCGSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC1C2=CC(=CC=C2)F |
Origin of Product |
United States |
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